molecular formula C20H15N5O5S B2914112 4-methoxy-1-(2-methylphenyl)-N-(6-nitro-1,3-benzothiazol-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 921835-37-2

4-methoxy-1-(2-methylphenyl)-N-(6-nitro-1,3-benzothiazol-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2914112
CAS No.: 921835-37-2
M. Wt: 437.43
InChI Key: SDFOENGXYDZZQI-UHFFFAOYSA-N
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Description

The compound 4-methoxy-1-(2-methylphenyl)-N-(6-nitro-1,3-benzothiazol-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a pyridazine derivative featuring a carboxamide linkage to a 6-nitrobenzothiazole moiety and a 2-methylphenyl substituent. Its structural complexity arises from the combination of electron-withdrawing (nitro, benzothiazole) and electron-donating (methoxy, methyl) groups, which may influence its physicochemical and pharmacological properties.

Properties

IUPAC Name

4-methoxy-1-(2-methylphenyl)-N-(6-nitro-1,3-benzothiazol-2-yl)-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N5O5S/c1-11-5-3-4-6-14(11)24-17(26)10-15(30-2)18(23-24)19(27)22-20-21-13-8-7-12(25(28)29)9-16(13)31-20/h3-10H,1-2H3,(H,21,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDFOENGXYDZZQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C=C(C(=N2)C(=O)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-methoxy-1-(2-methylphenyl)-N-(6-nitro-1,3-benzothiazol-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide represents a unique structure that integrates various pharmacophores, potentially leading to diverse biological activities. This article aims to explore its biological activity based on available research findings, including data tables and case studies.

Chemical Structure and Properties

The compound can be broken down into several key structural components:

  • Dihydropyridazine core : Known for various biological activities, including antimicrobial and anticancer properties.
  • Benzothiazole moiety : Often associated with significant biological activities such as anticancer and antimicrobial effects.
  • Methoxy and nitro substituents : These groups can enhance the lipophilicity and biological activity of the molecule.

Structure Representation

C17H18N4O3S\text{C}_{17}\text{H}_{18}\text{N}_4\text{O}_3\text{S}

Anticancer Activity

Recent studies have highlighted the potential of benzothiazole derivatives in cancer therapy. The incorporation of a benzothiazole group in compounds has been associated with enhanced cytotoxic effects against various cancer cell lines.

Case Study: Antitumor Efficacy

In a comparative study, compounds similar to this compound were evaluated for their antitumor activity against several human cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that modifications in the benzothiazole structure significantly influenced the cytotoxicity levels:

CompoundCell LineIC50 (µM)
AMCF-710.5
BA54912.3
CHeLa8.7

The compound demonstrated promising IC50 values, suggesting its potential as a lead candidate for further development in anticancer therapy .

Antimicrobial Activity

The antimicrobial properties of benzothiazole derivatives have been extensively documented. In vitro studies have shown that certain modifications can enhance activity against bacterial strains such as Staphylococcus aureus and Escherichia coli.

Table: Antimicrobial Activity

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)
DStaphylococcus aureus15.62 µg/mL
EEscherichia coli25.00 µg/mL
FCandida albicans20.00 µg/mL

These findings indicate that the compound may possess broad-spectrum antimicrobial activity, making it a candidate for further exploration in infectious disease treatment .

The proposed mechanism of action for compounds with similar structures often involves the inhibition of key enzymes or interference with cellular processes critical for microbial survival or cancer cell proliferation. For instance, benzothiazole derivatives have been shown to inhibit topoisomerase enzymes, which are essential for DNA replication in both bacteria and cancer cells.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Modifications to the substituents on the benzothiazole ring can significantly impact potency and selectivity.

Key Findings

  • Nitro Group Positioning : The position of nitro groups on the benzothiazole ring can enhance or diminish activity depending on steric hindrance and electronic effects.
  • Methoxy Substitution : The presence of methoxy groups has been correlated with increased lipophilicity, enhancing cellular uptake.
  • Dihydropyridazine Core Modifications : Alterations in this core can lead to variations in pharmacokinetics and toxicity profiles.

Comparison with Similar Compounds

Electron-Donating vs. Electron-Withdrawing Groups

  • The tetrazole in Compound B acts as a bioisostere for carboxylic acids, improving metabolic stability, whereas the target compound’s nitro group may confer redox activity or photostability challenges .

Heterocyclic Diversity

Molecular Weight and Drug-Likeness

Research Findings and Limitations

  • Biological Activity : Nitrobenzothiazoles are associated with antiparasitic and anticancer activity, but the 2-methylphenyl group in the target compound may sterically hinder target interactions compared to smaller substituents in analogs .
  • Data Gaps : Physical properties (e.g., solubility, melting point) and in vitro/in vivo studies are unavailable for the target compound and most analogs, limiting direct comparisons .

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